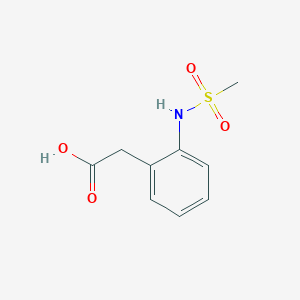

2-(2-(Methylsulfonamido)phenyl)acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-[2-(methanesulfonamido)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4S/c1-15(13,14)10-8-5-3-2-4-7(8)6-9(11)12/h2-5,10H,6H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFQVSOVZZYQXDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=CC=C1CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10611146 | |

| Record name | {2-[(Methanesulfonyl)amino]phenyl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10611146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1047724-24-2 | |

| Record name | 2-[(Methylsulfonyl)amino]benzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1047724-24-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {2-[(Methanesulfonyl)amino]phenyl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10611146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Structure Elucidation of 2-(2-(Methylsulfonamido)phenyl)acetic acid: A Multi-faceted Spectroscopic Approach

An In-Depth Technical Guide for Drug Development Professionals

Abstract

The unambiguous determination of a molecule's chemical structure is the bedrock of modern pharmaceutical development. It is a prerequisite for ensuring drug safety, efficacy, intellectual property, and regulatory compliance. This guide provides an in-depth, field-proven methodology for the complete structure elucidation of 2-(2-(Methylsulfonamido)phenyl)acetic acid, a key potential intermediate in drug synthesis. We will move beyond a simple listing of techniques to explain the causality behind experimental choices, demonstrating a self-validating system of orthogonal analytical methods. This document is intended for researchers, scientists, and drug development professionals who require a robust framework for structural confirmation.

The Analytical Mandate: Why Rigorous Elucidation is Non-Negotiable

The subject of our investigation is this compound. Its name implies a specific arrangement of functional groups: a phenylacetic acid core with a methylsulfonamido [-NHSO₂(CH₃)] substituent at the ortho (position 2) of the phenyl ring.

Any deviation from this precise architecture, such as isomeric substitution at the meta- or para- positions, could lead to vastly different pharmacological and toxicological profiles. Therefore, our primary objective is to generate a comprehensive and undeniable body of evidence that confirms this exact structure. We will employ an orthogonal analytical strategy, where each technique provides independent yet corroborating evidence, creating a self-validating dataset.

The Strategic Framework: An Orthogonal Approach

Our strategy relies on the integration of data from multiple, high-information-content analytical techniques. Each method interrogates a different aspect of the molecule's physical and chemical properties.

Figure 1: The orthogonal workflow for structure elucidation.

Mass Spectrometry: Confirming Molecular Mass and Fragmentation

Expertise & Experience: Mass spectrometry provides the most direct evidence of a compound's molecular weight. For a molecule like this, electrospray ionization (ESI) is the technique of choice due to the presence of ionizable acidic (carboxylic acid) and weakly acidic (sulfonamide N-H) protons, ensuring robust ion generation in both positive and negative modes.

Experimental Protocol: LC-MS Analysis

-

Sample Preparation: Prepare a 1 mg/mL solution of the analyte in a 50:50 mixture of acetonitrile and water.

-

Chromatographic Separation (for purity and introduction to MS):

-

System: High-Performance Liquid Chromatography (HPLC) system.[3]

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: 0.1% Acetic acid in Acetonitrile.

-

Gradient: 10% B to 90% B over 15 minutes.

-

Flow Rate: 0.8 mL/min.

-

-

Mass Spectrometry Detection:

-

Ion Source: Electrospray Ionization (ESI), run in both positive and negative modes.

-

Analyzer: High-Resolution Mass Spectrometer (HRMS) like a Q-TOF or Orbitrap is preferred for accurate mass measurement.[4]

-

Data Acquisition: Scan from m/z 50 to 500. Perform tandem MS (MS/MS) on the parent ion to induce fragmentation.

-

Data Interpretation: A Self-Validating System

The data must align perfectly with the proposed structure.

-

Positive Ion Mode [M+H]⁺: Expect a prominent ion at m/z 230.0481 , corresponding to the molecular formula C₉H₁₂NO₄S⁺.

-

Negative Ion Mode [M-H]⁻: Expect a prominent ion at m/z 228.0338 , corresponding to the molecular formula C₉H₁₀NO₄S⁻.

-

Fragmentation Analysis (MS/MS): The fragmentation pattern is a molecular fingerprint. Key bond cleavages in sulfonamides are well-documented and provide definitive structural information.[5][6]

| Precursor Ion (m/z) | Key Fragment Ion (m/z) | Structural Origin of Fragment |

| 230.0481 [M+H]⁺ | 184.0713 | Loss of H₂O and CO (decarboxylation) |

| 230.0481 [M+H]⁺ | 151.0372 | Cleavage of the N-S bond (loss of SOCH₃) |

| 230.0481 [M+H]⁺ | 92.0500 | Further fragmentation, often related to the aniline core after loss of SO₂.[6] |

| 228.0338 [M-H]⁻ | 184.0380 | Loss of CO₂ (decarboxylation from the carboxylate) |

| 228.0338 [M-H]⁻ | 148.0121 | Cleavage of the S-C (phenyl) bond |

Table 1: Predicted HRMS and fragmentation data for this compound.

NMR Spectroscopy: Mapping the Atomic Connectivity

Expertise & Experience: While MS gives the mass, Nuclear Magnetic Resonance (NMR) spectroscopy provides the atomic-level blueprint of the molecule. It confirms the number of unique protons and carbons and, crucially, how they are connected. For this molecule, the key challenge is to definitively prove the ortho substitution pattern on the phenyl ring.

Experimental Protocol: ¹H, ¹³C, and 2D-COSY NMR

-

Sample Preparation: Dissolve ~10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it ensures the exchangeable protons (NH and COOH) are visible.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

Experiments to Run:

-

¹H NMR: Standard proton spectrum to identify all hydrogen environments.

-

¹³C NMR: Standard carbon spectrum to identify all carbon environments.

-

2D COSY (Correlation Spectroscopy): To identify which protons are spin-coupled (i.e., adjacent to each other). This is critical for confirming the aromatic substitution pattern.

-

Data Interpretation: Proving the Ortho Isomer

The predicted NMR data provides a unique signature that distinguishes the ortho isomer from its meta and para counterparts.

Figure 2: Structure of this compound with predicted ¹H NMR assignments.

Trustworthiness: The key to confirming the ortho substitution lies in the aromatic region (7.2-7.6 ppm). An ortho-disubstituted ring will show a complex multiplet pattern resulting from coupling between 4 adjacent protons. A para-substituted isomer, by contrast, would show two distinct doublets (an AA'BB' system), a much simpler pattern. The 2D COSY experiment will show cross-peaks between adjacent aromatic protons, confirming their connectivity and ruling out other isomers.

| Carbon Atom | Predicted ¹³C Shift (ppm) | Rationale |

| C=O | ~172 | Carboxylic acid carbonyl carbon.[7] |

| C-SO₂NH | ~138 | Aromatic carbon directly attached to the sulfonamide group. |

| C-CH₂ | ~135 | Aromatic carbon directly attached to the acetic acid moiety. |

| Aromatic C-H | 125 - 132 | Four distinct signals for the aromatic CH carbons. |

| CH₂ | ~40 | Methylene carbon of the acetic acid side chain. |

| CH₃ | ~39 | Methyl carbon of the sulfonamido group. |

Table 2: Predicted ¹³C NMR chemical shifts.

Infrared Spectroscopy: Fingerprinting the Functional Groups

Expertise & Experience: Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and powerful technique for confirming the presence of key functional groups. Each group absorbs infrared radiation at a characteristic frequency, providing a molecular "fingerprint."[8] The presence of both a carboxylic acid and a sulfonamide will generate a highly specific spectrum.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No further preparation is needed.

-

Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

Data Interpretation: Corroborating Evidence

The observed absorption bands must match those expected for the proposed structure.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300 - 2500 (broad) | O-H stretch | Carboxylic Acid |

| ~3250 | N-H stretch | Sulfonamide |

| ~1700 | C=O stretch | Carboxylic Acid |

| ~1320 and ~1150 | Asymmetric & Symmetric SO₂ stretch | Sulfonamide[9][10] |

| 1600 - 1450 | C=C stretch | Aromatic Ring |

Table 3: Characteristic FTIR absorption bands for this compound.

Purity Assessment: The Foundation of Accurate Analysis

The HPLC protocol described in the Mass Spectrometry section (Section 3) is used for this purpose, with UV detection (e.g., at 254 nm). A pure sample should yield a single major peak. Purity is typically calculated as the area percent of the main peak relative to the total area of all peaks in the chromatogram. For pharmaceutical intermediates, a purity of >98% is generally required.

Conclusion: A Synthesis of Evidence

The structure of this compound is confirmed through a rigorous, multi-technique approach.

-

High-Resolution Mass Spectrometry confirms the elemental composition (C₉H₁₁NO₄S) and provides fragmentation patterns consistent with the proposed structure.

-

¹H and ¹³C NMR Spectroscopy establishes the precise atomic connectivity, with the complex aromatic multiplet and 2D COSY data definitively proving the ortho-substitution pattern.

-

FTIR Spectroscopy provides rapid and unambiguous confirmation of all key functional groups (carboxylic acid, sulfonamide, aromatic ring).

-

HPLC Analysis ensures the integrity of the data by confirming the high purity of the analyte.

This self-validating system of orthogonal analyses provides the high degree of certainty required for advancing a compound in a research and development pipeline. The convergence of all data points to a single, unambiguous structure demonstrates a robust and trustworthy elucidation process.

References

-

Baxter, J. N., Cymerman-Craig, J., & Willis, J. B. (1955). The Infrared Spectra of Some Sulphonamides. Journal of the Chemical Society, 669. Available at: [Link]

-

Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379. Available at: [Link]

-

Kokotou, M. G. (2020). Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion. Current Pharmaceutical Analysis, 16(5), 513-519. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Electronic Supplementary Information. Available at: [Link]

-

ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. CID=21182017. Available at: [Link]

-

International Journal of Research and Analytical Reviews (IJRAR). (n.d.). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. Available at: [Link]

-

Labinsights. (2023). Eight Commonly Used Techniques for Drug Analysis. Available at: [Link]

-

Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. ResearchGate. Available at: [Link]

-

ChemCon GmbH. (n.d.). Identity determination and purity testing. Available at: [Link]

-

Technology Networks. (n.d.). Active Pharmaceutical Ingredient Analysis. Available at: [Link]

-

Chang, C. J., & Giam, C. S. (1976). Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides. Journal of Pharmaceutical Sciences, 65(7), 1033-1036. Available at: [Link]

-

Yakubu, I. T., et al. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. Molecules, 27(21), 7483. Available at: [Link]

-

Chia, M. A., et al. (2016). Binding of Sulfonamide Antibiotics to CTABr Micelles Characterized Using 1H NMR Spectroscopy. Langmuir, 32(30), 7626-7634. Available at: [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. 2-(4-(Methylsulfonamido)phenyl)acetic Acid [lgcstandards.com]

- 3. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]

- 4. benthamdirect.com [benthamdirect.com]

- 5. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijrar.org [ijrar.org]

- 9. Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. [jstage.jst.go.jp]

- 10. rsc.org [rsc.org]

- 11. Identity determination and purity testing [chemcon.com]

An In-depth Technical Guide to the Putative Mechanism of Action of 2-(2-(Methylsulfonamido)phenyl)acetic acid

Abstract

This technical guide provides a comprehensive analysis of the potential mechanism of action of the novel compound, 2-(2-(Methylsulfonamido)phenyl)acetic acid. In the absence of direct empirical data for this specific molecule, this document synthesizes information from structurally related compounds, namely phenylacetic acid derivatives and N-phenylsulfonamides, to construct a series of well-founded hypotheses regarding its biological activity. We postulate that this compound may function as a modulator of inflammatory pathways, an enzyme inhibitor, or a receptor antagonist. Furthermore, we consider the possibility of it acting as a prodrug, which is metabolically activated to exert its therapeutic effects. This guide is intended for researchers, scientists, and drug development professionals, offering a theoretical framework and a roadmap for the experimental validation of its mechanism of action.

Introduction: Unveiling the Therapeutic Potential of a Novel Chemical Entity

This compound is a novel chemical entity that merges two pharmacologically significant scaffolds: a phenylacetic acid moiety and a sulfonamide group. The phenylacetic acid core is characteristic of many non-steroidal anti-inflammatory drugs (NSAIDs), such as diclofenac, which are known to exert their effects through the inhibition of cyclooxygenase (COX) enzymes.[1][2] The sulfonamide group, on the other hand, is a versatile functional group found in a wide array of therapeutic agents, including diuretics, antibacterials, and enzyme inhibitors.[3] The unique combination of these two moieties in this compound suggests a multifaceted pharmacological profile.

This guide will explore the potential mechanisms of action of this compound by drawing parallels with the known activities of its structural analogues. We will delve into the possibility of direct action on specific biological targets, as well as the hypothesis that it may function as a prodrug, undergoing metabolic conversion to an active form.

Putative Mechanisms of Action: A Multi-pronged Hypothesis

Based on the chemical structure of this compound, we propose three primary putative mechanisms of action:

Hypothesis 1: Modulation of Inflammatory Pathways

The presence of the phenylacetic acid scaffold strongly suggests a potential role in the modulation of inflammatory pathways. Phenylacetic acid derivatives are a well-established class of anti-inflammatory agents.[1][4]

-

Cyclooxygenase (COX) Inhibition: A primary mechanism for many phenylacetic acid-based NSAIDs is the inhibition of COX-1 and COX-2 enzymes, which are critical for the synthesis of prostaglandins, key mediators of inflammation, pain, and fever. It is plausible that this compound could act as a COX inhibitor.

-

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism: Certain phenylacetic acid derivatives have been identified as agonists of human peroxisome proliferator-activated receptors (hPPARs), which are nuclear receptors that play a role in regulating glucose and lipid metabolism and have anti-inflammatory effects.[5]

Hypothesis 2: Enzyme Inhibition

The N-phenylsulfonamide moiety is a common feature in various enzyme inhibitors.

-

Carbonic Anhydrase Inhibition: N-phenylsulfonamide derivatives have been shown to be potent inhibitors of carbonic anhydrases, a family of enzymes involved in various physiological processes, including pH regulation and fluid balance.[6]

-

Cholinesterase Inhibition: Some N-phenylsulfonamides also exhibit inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are therapeutic targets for conditions like Alzheimer's disease.[6]

Hypothesis 3: Receptor Antagonism

The overall structure of the molecule could lend itself to binding and antagonizing specific receptors.

-

Serotonin (5-HT) Receptor Antagonism: Substituted N-phenyl-benzenesulfonamides have been identified as selective antagonists of the 5-HT6 serotonin receptor, a target for cognitive disorders.[7]

The Prodrug Hypothesis: Unmasking the Active Metabolite

A crucial consideration in elucidating the mechanism of action of this compound is the possibility that it functions as a prodrug. A prodrug is an inactive or less active compound that is metabolized in the body to produce the active therapeutic agent. This strategy is often employed to improve pharmacokinetic properties such as absorption, distribution, and metabolism.

Metabolic activation could involve hydrolysis of the sulfonamide bond or other enzymatic modifications, leading to a more potent metabolite. The study of the metabolism of structurally similar compounds, such as diclofenac, has revealed the formation of reactive metabolites that contribute to both its therapeutic and toxic effects.[8] Therefore, identifying the metabolic fate of this compound is paramount.

Experimental Workflow for Mechanism of Action Elucidation

To systematically investigate the putative mechanisms of action, a multi-step experimental approach is proposed.

Figure 1. A proposed experimental workflow for the elucidation of the mechanism of action of this compound.

Step 1: Initial Screening

-

Phenotypic Screening: The compound should be screened in a panel of cell-based assays relevant to the hypothesized mechanisms. This would include assays for anti-inflammatory activity (e.g., measuring prostaglandin E2 levels in lipopolysaccharide-stimulated macrophages), cytotoxicity against various cancer cell lines, and assays for neuronal activity.

-

Target-Based Screening: Concurrently, the compound should be tested for its ability to directly interact with the hypothesized molecular targets. This includes in vitro enzyme inhibition assays for COX-1/COX-2, carbonic anhydrases, and cholinesterases, as well as receptor binding assays for serotonin receptors.

Step 2: Metabolism and Prodrug Investigation

-

In Vitro Metabolism Studies: The metabolic stability of this compound should be assessed using in vitro systems such as human liver microsomes and S9 fractions.

-

Metabolite Identification: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) should be employed to identify and characterize the major metabolites formed.

-

Synthesis and Activity Testing of Metabolites: The identified metabolites should be synthesized and then subjected to the same panel of phenotypic and target-based screens as the parent compound to determine if any of them exhibit enhanced activity.

Step 3: Mechanism Validation

-

In Vivo Efficacy Studies: If a promising activity is confirmed in vitro, the compound (or its active metabolite) should be evaluated in relevant animal models of disease, such as rodent models of inflammation or neurodegenerative disease.

-

Biomarker Analysis: In conjunction with in vivo studies, relevant biomarkers should be measured to confirm target engagement and the downstream biological effects of the compound.

-

Structural Biology: To definitively confirm the molecular target and understand the binding interactions, co-crystallization of the active compound with its target protein for X-ray crystallography or NMR spectroscopy studies should be pursued.

Data Presentation: A Comparative Overview

To facilitate the analysis of experimental data, the results should be summarized in clear and concise tables.

Table 1: In Vitro Screening Data Summary

| Assay Type | Target/Cell Line | This compound (IC50/EC50, µM) | Metabolite M1 (IC50/EC50, µM) | Positive Control (IC50/EC50, µM) |

| Enzyme Inhibition | COX-1 | Indomethacin | ||

| COX-2 | Celecoxib | |||

| Carbonic Anhydrase II | Acetazolamide | |||

| Acetylcholinesterase | Donepezil | |||

| Receptor Binding | 5-HT6 Receptor | SB-357134 | ||

| Cell-Based | LPS-stimulated RAW 264.7 (PGE2) | Dexamethasone | ||

| SH-SY5Y Neuroblastoma (Viability) | Staurosporine |

Conclusion: Charting a Path Forward

This compound represents a promising chemical scaffold with the potential for a diverse range of biological activities. By systematically investigating the hypotheses outlined in this guide, researchers can efficiently elucidate its mechanism of action. The proposed experimental workflow provides a robust framework for identifying its molecular targets, determining whether it functions as a prodrug, and validating its therapeutic potential in relevant disease models. This foundational work is critical for the future development of this compound as a potential therapeutic agent.

References

- Brooks, D. A., et al. (2003). Phenylacetic acid derivatives as hPPAR agonists. Bioorganic & Medicinal Chemistry Letters, 13(7), 1277-1280.

-

Scribd. (n.d.). Phenylacetic Acid Derivatives Overview. Retrieved from [Link]

-

Ispat-Ingenieur. (2025). Phenylacetic acid derivative: Significance and symbolism. Retrieved from [Link]

- Google Patents. (n.d.). US4461912A - Phenylacetic acid derivatives, their preparation and compositions containing them.

-

National Center for Biotechnology Information. (n.d.). Phenylacetates - MeSH. Retrieved from [Link]

- Gülçin, İ., et al. (2020). Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. Bioorganic Chemistry, 100, 103913.

- Bromidge, S. M., et al. (2000). Phenyl benzenesulfonamides are novel and selective 5-HT6 antagonists: identification of N-(2,5-dibromo-3-fluorophenyl)-4-methoxy-3-piperazin-1-ylbenzenesulfonamide (SB-357134). Bioorganic & Medicinal Chemistry Letters, 10(15), 1685-1688.

- Khan, K. M., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Arabian Journal of Chemistry, 14(11), 103412.

- Shaker, A. M., et al. (2021). Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: multi-target compounds with dual antimicrobial and anti-inflammatory activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1636-1653.

- Maloney, P. R., et al. (2016). Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1. ACS Chemical Neuroscience, 7(12), 1669-1683.

- Al-Amiery, A. A., et al. (2021). Synthesis, Characterization, Biological Activity, and Molecular Docking Study of Some New Sulfamethoxazole Derivatives. Journal of Chemistry, 2021, 5580087.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (2025). Bioactive Metabolites: Unlocking Nature's Therapeutic Potential through Advanced Extraction and Sustainable Innovation. Retrieved from [Link]

- Dembitsky, V. M. (2014). Bioactive acetylenic metabolites. Phytomedicine, 21(12), 1665-1686.

- Khan, I., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)

- Gu, C., et al. (2019). Identification of bioactive metabolites using activity metabolomics. Analytical and Bioanalytical Chemistry, 411(19), 4389-4400.

- Patti, G. J., et al. (2018). Metabolomics activity screening for identifying metabolites that modulate phenotype.

- Granchi, C., et al. (2019). Design, synthesis and biological evaluation of second-generation benzoylpiperidine derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. European Journal of Medicinal Chemistry, 179, 64-83.

- Gloer, J. B. (1997). Biologically Active Fungal Metabolites. In The Mycota VI (pp. 249-274). Springer, Berlin, Heidelberg.

- Li, J., et al. (2016). Phase I Metabolic Stability and Electrophilic Reactivity of 2-Phenylaminophenylacetic Acid Derived Compounds. Chemical Research in Toxicology, 29(8), 1310-1321.

-

Human Metabolome Database. (n.d.). Showing metabocard for Phenylacetic acid (HMDB0000209). Retrieved from [Link]

- Pan, J., et al. (2001). Metabolism of 2-phenylethylamine to phenylacetic acid, via the intermediate phenylacetaldehyde, by freshly prepared and cryopreserved guinea pig liver slices. Drug Metabolism and Disposition, 29(5), 655-660.

Sources

- 1. scribd.com [scribd.com]

- 2. Phenylacetic acid derivative: Significance and symbolism [wisdomlib.org]

- 3. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US4461912A - Phenylacetic acid derivatives, their preparation and compositions containing them - Google Patents [patents.google.com]

- 5. Phenylacetic acid derivatives as hPPAR agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phenyl benzenesulfonamides are novel and selective 5-HT6 antagonists: identification of N-(2,5-dibromo-3-fluorophenyl)-4-methoxy-3-piperazin-1-ylbenzenesulfonamide (SB-357134) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Phase I Metabolic Stability and Electrophilic Reactivity of 2-Phenylaminophenylacetic Acid Derived Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activity of 2-(2-(Methylsulfonamido)phenyl)acetic acid

Executive Summary

This technical guide provides a comprehensive overview of the biological activity of 2-(2-(Methylsulfonamido)phenyl)acetic acid, a potent and selective antagonist of the prostaglandin E2 (PGE2) receptor subtype 4 (EP4). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the PGE2/EP4 signaling pathway. We will delve into the mechanism of action, preclinical pharmacology, and potential therapeutic applications of this compound, supported by detailed experimental protocols and pathway diagrams. The targeted inhibition of the EP4 receptor presents a promising strategy for various pathologies, including inflammation, pain, and cancer, offering a more specific approach compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Introduction: The Rise of Selective EP4 Receptor Antagonism

Prostaglandin E2 (PGE2) is a principal mediator of inflammation and pain. It exerts its diverse biological effects by binding to four distinct G-protein coupled receptors (GPCRs), designated EP1 through EP4.[1] Among these, the EP4 receptor has garnered significant attention as a therapeutic target. Unlike traditional NSAIDs, which broadly inhibit cyclooxygenase (COX) enzymes and thereby block the production of all prostaglandins, EP4 antagonists offer a more targeted therapeutic approach.[2] This specificity may reduce the risk of side effects commonly associated with NSAIDs, such as gastrointestinal issues.[2]

This compound, also known in developmental literature by various identifiers, has emerged as a key molecule in the exploration of EP4 antagonism. Its chemical structure, featuring a phenylacetic acid core with a methylsulfonamido substitution, is optimized for selective and high-affinity binding to the EP4 receptor. This guide will explore the profound biological consequences of this interaction.

The Core Mechanism: Interruption of the PGE2/EP4 Signaling Cascade

The biological activity of this compound is rooted in its ability to competitively block PGE2 from binding to the EP4 receptor. This receptor is widely distributed throughout the body and is implicated in a variety of physiological and pathological processes.[3]

2.1 The Canonical EP4 Signaling Pathway

Upon binding of its natural ligand, PGE2, the EP4 receptor primarily couples to the Gsα subunit of its associated G-protein. This initiates a signaling cascade that involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[1][4] Elevated cAMP levels then activate Protein Kinase A (PKA) and other downstream effectors.[5] This pathway is crucial in mediating inflammatory responses, pain sensitization, and even cancer progression.[2][3][6] The EP4 receptor can also couple to other signaling pathways, including those involving G(i)α and phosphatidylinositol 3-kinase (PI3K), adding to its functional complexity.[3][7]

By acting as an antagonist, this compound prevents the initiation of this cascade, effectively dampening the pro-inflammatory and nociceptive signals mediated by PGE2.

2.2 Visualization of the PGE2/EP4 Signaling Pathway

The following diagram illustrates the signaling cascade initiated by PGE2 binding to the EP4 receptor and the point of inhibition by an EP4 antagonist.

Caption: PGE2/EP4 signaling pathway and antagonist inhibition.

Preclinical Pharmacology: Demonstrating Efficacy and Selectivity

The therapeutic potential of this compound is substantiated by a robust body of preclinical data. These studies demonstrate its high affinity and selectivity for the EP4 receptor, as well as its efficacy in relevant animal models of disease.

3.1 In Vitro Characterization

In vitro assays are fundamental to determining the potency and selectivity of a compound. For EP4 antagonists, key experiments include receptor binding assays and functional assays measuring cAMP modulation.

Table 1: Representative In Vitro Activity Profile of an EP4 Antagonist

| Assay Type | Receptor Subtype | Result (IC₅₀ / Kᵢ) | Description |

|---|---|---|---|

| Radioligand Binding | Human EP4 | 1.5 nM (Kᵢ) | Measures the affinity of the compound for the EP4 receptor. |

| Radioligand Binding | Human EP1 | >10,000 nM (Kᵢ) | Demonstrates selectivity over other EP receptor subtypes. |

| Radioligand Binding | Human EP2 | >10,000 nM (Kᵢ) | Demonstrates selectivity over other EP receptor subtypes. |

| Radioligand Binding | Human EP3 | >5,000 nM (Kᵢ) | Demonstrates selectivity over other EP receptor subtypes. |

| cAMP Functional Assay | Human EP4 | 5.0 nM (IC₅₀) | Measures the ability of the compound to inhibit PGE2-induced cAMP production. |

Note: The data presented are representative values for a selective EP4 antagonist and are for illustrative purposes.

3.2 In Vivo Efficacy Models

The anti-inflammatory and analgesic properties of this compound have been validated in various animal models. A standard model for assessing anti-inflammatory activity is the carrageenan-induced paw edema model in rats.

Table 2: Representative In Vivo Efficacy in Carrageenan-Induced Paw Edema Model

| Compound | Dose (mg/kg, p.o.) | Inhibition of Edema (%) |

|---|---|---|

| Vehicle Control | - | 0% |

| EP4 Antagonist | 1 | 35% |

| EP4 Antagonist | 3 | 58% |

| EP4 Antagonist | 10 | 75% |

| Indomethacin (NSAID) | 5 | 62% |

Note: The data presented are representative and for illustrative purposes.

These results indicate a dose-dependent reduction in inflammation, with potency comparable to or exceeding that of standard NSAIDs.

Therapeutic Potential: A Horizon of Applications

The selective blockade of the EP4 receptor by compounds like this compound opens up therapeutic possibilities in a range of diseases where PGE2-mediated signaling is pathogenic.

-

Inflammatory Diseases : Due to its potent anti-inflammatory effects, this compound is a strong candidate for treating conditions like rheumatoid arthritis and osteoarthritis.[8]

-

Pain Management : The EP4 receptor is a key player in the sensitization of nociceptors, making its antagonists promising for the treatment of inflammatory and chronic pain.[2][6]

-

Oncology : The PGE2-EP4 axis has been shown to promote tumor growth, metastasis, and immune suppression in the tumor microenvironment.[4][8] EP4 antagonists are being investigated as potential cancer therapeutics, both as monotherapies and in combination with immunotherapy.[4]

The development of selective EP4 antagonists is an active area of research, with several compounds progressing through clinical trials for various indications.[9]

Key Experimental Protocols

To ensure scientific rigor and reproducibility, this section provides detailed methodologies for key in vitro assays used to characterize EP4 antagonists.

5.1 Protocol: EP4 Receptor Competitive Binding Assay

This protocol describes a method to determine the binding affinity (Kᵢ) of a test compound for the EP4 receptor using a radioligand.

Workflow Diagram: EP4 Competitive Binding Assay

Sources

- 1. Frontiers | Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules [frontiersin.org]

- 2. What are EP4 antagonists and how do they work? [synapse.patsnap.com]

- 3. The prostanoid EP4 receptor and its signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Prostaglandin E2/EP4 signalling facilitates EP4 receptor externalization in primary sensory neurons in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. biorxiv.org [biorxiv.org]

- 9. globalgrowthinsights.com [globalgrowthinsights.com]

A Technical Guide to the Synthesis, Characterization, and Potential Biological Significance of 2-(2-(Methylsulfonamido)phenyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract: 2-(2-(Methylsulfonamido)phenyl)acetic acid (CAS Number 1047724-24-2) is a specific organic molecule for which detailed public scientific literature is sparse. This guide, therefore, addresses the broader chemical class to which this molecule belongs: substituted phenylacetic acids bearing a sulfonamido moiety. By examining the synthesis, physicochemical properties, and established biological activities of structurally related compounds, we provide a framework for understanding the potential applications and research directions for this and similar molecules. This document serves as a foundational resource for researchers interested in the design, synthesis, and evaluation of novel compounds in this chemical space for therapeutic development.

Introduction: The Phenylacetic Acid and Sulfonamide Scaffolds in Medicinal Chemistry

The phenylacetic acid motif is a well-established pharmacophore present in numerous therapeutic agents, most notably in the class of non-steroidal anti-inflammatory drugs (NSAIDs)[1]. The carboxylic acid functionality is crucial for the activity of many of these drugs, often enabling interaction with the active sites of enzymes such as cyclooxygenases (COX-1 and COX-2)[2].

Similarly, the sulfonamide group is a cornerstone of medicinal chemistry, famously integral to the antibacterial sulfa drugs. Beyond their antimicrobial properties, sulfonamides are found in drugs with a wide array of biological activities, including diuretic, anticonvulsant, and anti-inflammatory effects[3]. The combination of these two key functional groups within a single molecular entity, as in the case of this compound, presents an intriguing scaffold for the development of novel therapeutic agents.

This guide will provide a generalized overview of the synthetic routes to access such compounds, their expected analytical characteristics, and a discussion of their potential biological activities based on the established pharmacology of their constituent functional groups.

General Synthetic Strategies

A generalized synthetic workflow is presented below:

Figure 1: Generalized synthetic routes to this compound.

Step-by-Step Generalized Protocol (Illustrative Example based on Route B)

This protocol is a representative example and would require optimization for the specific target molecule.

-

Reduction of a 2-Nitrophenylacetic Acid Derivative:

-

To a solution of a suitable 2-nitrophenylacetic acid ester in a protic solvent (e.g., ethanol or methanol), add a reducing agent such as palladium on carbon (Pd/C).

-

Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete (monitored by TLC or LC-MS).

-

Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield the corresponding 2-aminophenylacetic acid ester.

-

-

Sulfonamide Formation:

-

Dissolve the 2-aminophenylacetic acid ester in an aprotic solvent (e.g., dichloromethane or tetrahydrofuran) containing a non-nucleophilic base (e.g., pyridine or triethylamine).

-

Cool the solution in an ice bath and add methanesulfonyl chloride dropwise.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Quench the reaction with water and extract the product into an organic solvent.

-

Wash the organic layer sequentially with dilute acid, water, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate to yield the sulfonamide-protected ester.

-

-

Ester Hydrolysis:

-

Dissolve the ester in a mixture of a suitable solvent (e.g., THF or methanol) and an aqueous base (e.g., lithium hydroxide or sodium hydroxide).

-

Stir the mixture at room temperature until the hydrolysis is complete.

-

Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid.

-

Collect the solid product by filtration, wash with water, and dry under vacuum to afford the final product, this compound.

-

Physicochemical Properties and Structural Characterization

The physicochemical properties of this compound can be predicted based on its structure.

| Property | Predicted Value/Characteristic |

| Molecular Formula | C9H11NO4S[4] |

| Molecular Weight | 229.25 g/mol [4] |

| Appearance | Likely a white to off-white solid |

| Solubility | Expected to be poorly soluble in water, but soluble in organic solvents like DMSO, DMF, and methanol. The sodium or potassium salt should be water-soluble. |

| pKa | The carboxylic acid proton is expected to have a pKa in the range of 3-5. The sulfonamide proton is weakly acidic. |

Analytical Characterization

Standard analytical techniques would be employed to confirm the identity and purity of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would show characteristic peaks for the aromatic protons, the methylene protons of the acetic acid side chain, and the methyl protons of the sulfonamide group. The integration of these peaks would correspond to the number of protons in each environment.

-

¹³C NMR would show distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be used to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would confirm the elemental composition.

-

Infrared (IR) Spectroscopy: IR spectroscopy would reveal characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and the S=O stretches of the sulfonamide group.

Potential Biological Activities and Mechanisms of Action

Given the absence of specific biological data for this compound, we can hypothesize its potential activities based on its structural components.

Anti-inflammatory Activity

The phenylacetic acid moiety is a common feature of NSAIDs that inhibit COX enzymes. It is plausible that this compound could also interact with the active site of COX-1 and/or COX-2, thereby inhibiting the production of prostaglandins and exerting an anti-inflammatory effect.

Figure 2: Hypothetical mechanism of anti-inflammatory action via COX inhibition.

Antimicrobial and Other Potential Activities

The sulfonamide group is a well-known pharmacophore in antimicrobial agents. While the methylsulfonamido group is not a classic bioisostere of the p-aminobenzoic acid structure required for antibacterial activity via dihydropteroate synthase inhibition, sulfonamides have a broad range of other biological targets. Derivatives of sulfonamides have shown potential as anticancer and antioxidant agents[5][6]. Therefore, it is conceivable that this compound could be investigated for a variety of biological activities beyond inflammation.

Illustrative Experimental Protocol: In Vitro COX Inhibition Assay

To evaluate the potential anti-inflammatory activity of this compound, a standard in vitro COX inhibition assay could be performed.

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against COX-1 and COX-2.

Materials:

-

Purified ovine COX-1 and human recombinant COX-2 enzymes.

-

Arachidonic acid (substrate).

-

Test compound dissolved in DMSO.

-

Assay buffer (e.g., Tris-HCl).

-

Detection system (e.g., colorimetric or fluorescent probe to measure prostaglandin production).

Procedure:

-

Prepare a series of dilutions of the test compound in DMSO.

-

In a 96-well plate, add the assay buffer, enzyme (COX-1 or COX-2), and the test compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., celecoxib for COX-2, indomethacin for COX-1/COX-2).

-

Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the compound to bind to the enzyme.

-

Initiate the reaction by adding arachidonic acid to all wells.

-

Incubate at 37°C for a further specified time (e.g., 10 minutes).

-

Stop the reaction and add the detection reagents according to the manufacturer's protocol.

-

Measure the signal (e.g., absorbance or fluorescence) using a plate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Conclusion

While this compound is not a widely studied compound, its structure, combining the phenylacetic acid and sulfonamide pharmacophores, suggests a high potential for biological activity. This guide has provided a comprehensive overview of the general synthetic approaches, analytical characterization methods, and potential therapeutic applications for this class of molecules. The illustrative protocols and hypothetical mechanisms of action serve as a starting point for researchers interested in exploring the medicinal chemistry of this and related compounds. Further investigation is warranted to elucidate the specific biological targets and therapeutic potential of this compound.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Gao, F., et al. (2021). An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives. Molecules, 26(4), 987. [Link]

-

Khan, I., et al. (2020). A new class of arylsulfonamide-based 3-acetyl-2-methyl-4-phenylquinolines and in vitro evaluation of their antioxidant, antifungal, and antibacterial activities. Research on Chemical Intermediates, 46, 3439–3455. [Link]

- Nicholson, J. S., & Adams, S. S. (1968). U.S. Patent No. 3,385,886. Washington, DC: U.S.

-

Owa, T., et al. (1999). Studies on antiinflammatory agents. II. Synthesis and pharmacological properties of 2'-(phenylthio)methanesulfonanilides and related derivatives. Chemical and Pharmaceutical Bulletin, 47(11), 1571-1579. [Link]

-

Singh, R., et al. (2004). Synthesis of Rofecoxib and Study of Lactone Ring Stability. Asian Journal of Chemistry, 16(2), 978-982. [Link]

Sources

- 1. US3385886A - Phenyl propionic acids - Google Patents [patents.google.com]

- 2. asianpubs.org [asianpubs.org]

- 3. Studies on antiinflammatory agents. II. Synthesis and pharmacological properties of 2'-(phenylthio)methanesulfonanilides and related derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C9H11NO4S | CID 21182017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

Physical and chemical properties of 2-(2-(Methylsulfonamido)phenyl)acetic acid

An In-depth Technical Guide to 2-(2-(Methylsulfonamido)phenyl)acetic acid

Introduction: A Molecule of Interest in Medicinal Chemistry

This compound is a multifaceted organic compound that stands at the intersection of two critically important pharmacophores: the phenylacetic acid scaffold and the sulfonamide functional group. The phenylacetic acid moiety is a core component in a wide array of pharmaceuticals, most notably non-steroidal anti-inflammatory drugs (NSAIDs) such as diclofenac and ibuprofen.[1] Its derivatives are explored for a vast range of biological activities, including anticancer and anti-inflammatory properties.[1][2]

Similarly, the sulfonamide group is a cornerstone of medicinal chemistry, renowned for its presence in antibacterial drugs (sulfa drugs), diuretics, and anticonvulsants. This functional group is a versatile hydrogen bond donor and acceptor, often utilized to enhance binding affinity to biological targets and to modulate physicochemical properties like solubility and metabolic stability. The strategic placement of the methylsulfonamido group at the ortho-position of the phenylacetic acid core creates a unique chemical architecture, suggesting potential for novel biological activities and applications in drug discovery and development.

This guide provides a comprehensive overview of the known and predicted physical and chemical properties of this compound, offering field-proven insights for researchers, scientists, and drug development professionals.

Molecular Identity and Structural Elucidation

Correctly identifying a compound is the foundation of all subsequent research. This section details the fundamental identifiers and structural characteristics of this compound.

Nomenclature and Identifiers:

-

Systematic IUPAC Name: this compound

-

Other Names: 2-[(Methylsulfonyl)amino]benzeneacetic acid[3]

-

CAS Number: 1047724-24-2[3]

-

InChI Key: XFQVSOVZZYQXDH-UHFFFAOYSA-N[5]

The structure combines a phenyl ring substituted at the ortho (1,2) positions with an acetic acid moiety and a methylsulfonamido group. This specific substitution pattern is crucial as it influences the molecule's conformation and electronic properties, distinguishing it from its meta and para isomers.

Caption: Structure of this compound.

Physicochemical Properties: A Data-Driven Overview

Understanding the physicochemical properties of a compound is paramount for anticipating its behavior in both experimental and biological systems. The following table summarizes key properties, noting the distinction between experimentally derived and computationally predicted values.

| Property | Value | Source/Comment |

| Physical State | Solid | [5] |

| Boiling Point | 421.7 °C at 760 mmHg | [3] (Predicted) |

| Density | 1.456 g/cm³ | [3] (Predicted) |

| pKa | ~4.3 | Predicted, based on the pKa of Phenylacetic acid (4.31).[6] The electron-withdrawing nature of the ortho-sulfonamide group may slightly decrease this value. |

| XLogP3 | 1.8 | [3] (Predicted). Indicates moderate lipophilicity. |

| Hydrogen Bond Donors | 2 (from -COOH and -NH-) | [4] (Computed) |

| Hydrogen Bond Acceptors | 4 (from C=O, -OH, and SO₂) | [4] (Computed) |

| Rotatable Bond Count | 4 | [4] (Computed) |

The predicted moderate lipophilicity (XLogP3 of 1.8) and the presence of multiple hydrogen bond donors and acceptors suggest that this molecule may possess reasonable solubility in both organic solvents and aqueous media, a desirable trait for drug candidates.

Spectroscopic Characterization Workflow

Caption: Standard workflow for spectroscopic characterization.

3.1. Mass Spectrometry (MS)

-

Expected [M-H]⁻: In negative ion mode ESI-MS, the primary ion observed would be the deprotonated molecule at an m/z of 228.03.

-

Expected [M+H]⁺: In positive ion mode, a peak at m/z 230.05 would correspond to the protonated molecule.

-

Fragmentation: Key fragmentation patterns would likely involve the loss of COOH (45 Da) and SO₂ (64 Da).

3.2. Infrared (IR) Spectroscopy

-

O-H Stretch (Carboxylic Acid): A very broad absorption band is expected from 2500-3300 cm⁻¹.

-

N-H Stretch (Sulfonamide): A moderate, sharp peak around 3200-3300 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1725 cm⁻¹.

-

S=O Stretch (Sulfonamide): Two strong absorptions are characteristic of the SO₂ group, expected around 1330-1370 cm⁻¹ (asymmetric) and 1140-1180 cm⁻¹ (symmetric).

-

C-H Aromatic/Aliphatic Stretches: Peaks just above 3000 cm⁻¹ (aromatic) and just below 3000 cm⁻¹ (aliphatic CH₂ and CH₃).

3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

-COOH: A broad singlet, typically downfield (>10 ppm), which is D₂O exchangeable.

-

-NH: A singlet around 8-9 ppm, also D₂O exchangeable.

-

Aromatic Protons: A complex multiplet pattern between 7.0-8.0 ppm integrating to 4 protons. The ortho-substitution pattern will lead to splitting patterns characteristic of an ABCD spin system.

-

-CH₂- (Acetic Acid): A sharp singlet around 3.6 ppm, integrating to 2 protons.[7]

-

-SO₂CH₃: A sharp singlet around 3.0 ppm, integrating to 3 protons.

-

-

¹³C NMR:

-

-COOH: A signal in the range of 175-180 ppm.

-

Aromatic Carbons: Multiple signals between 120-140 ppm. The carbons attached to the nitrogen and the acetic acid group will be shifted accordingly.

-

-CH₂- (Acetic Acid): A signal around 40-45 ppm.[7]

-

-SO₂CH₃: A signal around 40 ppm.

-

Proposed Synthesis and Purification Protocol

While multiple synthetic routes are possible, a plausible and efficient method involves the sulfonylation of a commercially available aminophenylacetic acid derivative. This approach is grounded in well-established organic chemistry principles.[9]

Objective: To synthesize this compound from 2-aminophenylacetic acid.

Materials:

-

2-Aminophenylacetic acid

-

Methanesulfonyl chloride

-

Pyridine (or another suitable base like triethylamine)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

-

Hydrochloric acid (e.g., 1M HCl)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Solvents for recrystallization (e.g., ethyl acetate/hexanes)

Step-by-Step Protocol:

-

Reaction Setup:

-

In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2-aminophenylacetic acid (1.0 eq.) in a suitable solvent like DCM or THF.

-

Cool the solution to 0 °C using an ice bath. This is crucial to control the exothermicity of the reaction with the sulfonyl chloride.

-

-

Base Addition:

-

Slowly add pyridine (approx. 1.5-2.0 eq.) to the cooled solution. Pyridine acts as a base to neutralize the HCl byproduct and as a nucleophilic catalyst.

-

-

Sulfonylation:

-

Add methanesulfonyl chloride (1.1 eq.) dropwise to the stirred solution, ensuring the temperature remains below 5-10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

-

Workup:

-

Quench the reaction by slowly adding 1M HCl. This will protonate the product and neutralize the excess pyridine.

-

Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to remove any unreacted starting material), and finally with brine.

-

-

Isolation and Purification:

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

The primary method for purification is recrystallization. A solvent system such as ethyl acetate/hexanes or ethanol/water is often effective for purifying phenylacetic acid derivatives. Dissolve the crude solid in a minimum amount of hot solvent and allow it to cool slowly to form pure crystals.

-

-

Validation:

-

Confirm the identity and purity of the final product using the spectroscopic methods outlined in Section 3 (NMR, MS, IR) and by measuring its melting point.

-

Chemical Reactivity and Stability

-

Carboxylic Acid Group: The acetic acid moiety is the most reactive site for many transformations. It can be readily converted to esters, amides, or acid chlorides using standard protocols. This functionality is key for creating libraries of derivatives for structure-activity relationship (SAR) studies.

-

Sulfonamide N-H: The sulfonamide proton is weakly acidic and can be deprotonated under strong basic conditions. The nitrogen itself is generally not nucleophilic due to the strong electron-withdrawing effect of the adjacent sulfonyl group.

-

Aromatic Ring: The phenyl ring can undergo electrophilic aromatic substitution, although the existing substituents will direct incoming electrophiles and may deactivate the ring.

-

Stability and Storage: The compound is expected to be a stable solid under standard laboratory conditions. It should be stored in a cool, dry place, away from strong bases and oxidizing agents, in a tightly sealed container.[10]

Relevance and Potential in Drug Discovery

The unique combination of a phenylacetic acid core and a sulfonamide group makes this compound a compound of significant interest for drug discovery.

-

Anti-inflammatory Potential: Phenylacetic acid derivatives are well-known anti-inflammatory agents.[2] The sulfonamide group is also present in some selective COX-2 inhibitors. This structural overlap suggests that the title compound could be investigated for activity against inflammatory targets like cyclooxygenase (COX) or microsomal prostaglandin E synthase-1 (mPGES-1).[11]

-

Antimicrobial and Anticancer Activity: Both sulfonamides and various substituted acetic acid derivatives have been reported to possess antibacterial, antifungal, and anticancer properties.[12][13][14] The compound could serve as a scaffold for developing new agents in these therapeutic areas.

-

Building Block for Chemical Libraries: Due to the reactivity of its carboxylic acid group, the molecule is an excellent starting material for creating diverse chemical libraries for high-throughput screening against a wide range of biological targets.

Conclusion

This compound is a well-defined chemical entity with a collection of predicted and structurally inferred properties that make it a compelling subject for further research. Its synthesis is achievable through standard, reliable chemical methods, and its structure can be unambiguously confirmed with modern spectroscopic techniques. The convergence of two pharmacologically significant motifs—phenylacetic acid and sulfonamide—within a single, conformationally influenced ortho-substituted structure provides a strong rationale for its exploration in medicinal chemistry programs targeting inflammation, cancer, and infectious diseases. This guide serves as a foundational resource for scientists poised to unlock the full potential of this promising molecule.

References

Sources

- 1. Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives [mdpi.com]

- 2. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 3. echemi.com [echemi.com]

- 4. This compound | C9H11NO4S | CID 21182017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. {2-[(Methylsulfonyl)amino]phenyl}acetic acid | Sigma-Aldrich [sigmaaldrich.com]

- 6. Phenylacetic acid - Wikipedia [en.wikipedia.org]

- 7. rsc.org [rsc.org]

- 8. bmse000220 Phenylacetic Acid at BMRB [bmrb.io]

- 9. inventivapharma.com [inventivapharma.com]

- 10. calpaclab.com [calpaclab.com]

- 11. Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 2-(2-(Methylsulfonamido)phenyl)acetic acid: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(2-(Methylsulfonamido)phenyl)acetic acid, a molecule of interest in pharmaceutical research and drug development. The sulfonamide and phenylacetic acid moieties are significant pharmacophores, and a thorough understanding of the compound's structural and electronic properties through spectroscopic analysis is paramount for its application.[1] This document is intended for researchers, scientists, and drug development professionals, offering both predicted spectroscopic data based on analogous structures and detailed experimental protocols.

Introduction: The Importance of Spectroscopic Analysis

In modern drug discovery and development, the unambiguous characterization of a molecule's structure and purity is a critical prerequisite. Spectroscopic techniques provide a non-destructive and highly informative means to elucidate the molecular architecture, identify functional groups, and confirm the identity of a synthesized compound. For a molecule like this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy is essential for a complete characterization. This guide will delve into each of these techniques, providing both the theoretical underpinnings and practical considerations for obtaining and interpreting high-quality data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[2][3] It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C), their connectivity, and spatial relationships.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

Obtaining high-quality NMR spectra requires careful sample preparation and instrument setup.[4][5]

Step-by-Step Methodology:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a clean, dry NMR tube. The choice of solvent is critical and should be based on the solubility of the analyte and its chemical stability. DMSO-d₆ is often a good choice for compounds with both acidic and amide protons as it allows for their observation.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock onto the deuterium signal of the solvent to stabilize the magnetic field.

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

Set the appropriate acquisition parameters, including the number of scans, relaxation delay, and pulse width. For ¹³C NMR, a longer acquisition time and a greater number of scans are typically required due to the lower natural abundance of the ¹³C isotope.

-

dot graph "NMR_Workflow" { rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

subgraph "cluster_prep" { label="Sample Preparation"; style="filled"; color="#F1F3F4"; "Weigh_Sample" [label="Weigh Compound"]; "Dissolve" [label="Dissolve in\nDeuterated Solvent"]; "Add_Standard" [label="Add Internal\nStandard (TMS)"]; "Transfer" [label="Transfer to\nNMR Tube"]; "Weigh_Sample" -> "Dissolve" -> "Add_Standard" -> "Transfer"; }

subgraph "cluster_acq" { label="Data Acquisition"; style="filled"; color="#F1F3F4"; "Insert_Sample" [label="Insert Sample\ninto Spectrometer"]; "Lock_Shim" [label="Lock and Shim"]; "Set_Parameters" [label="Set Acquisition\nParameters"]; "Acquire_Data" [label="Acquire Spectrum"]; "Insert_Sample" -> "Lock_Shim" -> "Set_Parameters" -> "Acquire_Data"; }

subgraph "cluster_proc" { label="Data Processing"; style="filled"; color="#F1F3F4"; "Fourier_Transform" [label="Fourier Transform"]; "Phase_Correction" [label="Phase Correction"]; "Baseline_Correction" [label="Baseline Correction"]; "Integration_Analysis" [label="Integration and\nPeak Picking"]; "Fourier_Transform" -> "Phase_Correction" -> "Baseline_Correction" -> "Integration_Analysis"; }

"Transfer" -> "Insert_Sample" [ltail="cluster_prep", lhead="cluster_acq"]; "Acquire_Data" -> "Fourier_Transform" [ltail="cluster_acq", lhead="cluster_proc"]; } Caption: A generalized workflow for acquiring and processing NMR spectra.

Predicted ¹H NMR Spectroscopic Data

The predicted ¹H NMR spectrum of this compound is based on the known spectra of phenylacetic acid and N-phenylmethanesulfonamide.[1][6][7][8] The ortho-substitution pattern will result in a complex splitting pattern for the aromatic protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10.5 | br s | 1H | -COOH | The carboxylic acid proton is acidic and its chemical shift can vary with concentration and solvent. It is often a broad singlet. |

| ~9.5 | br s | 1H | -SO₂NH- | The sulfonamide proton is also exchangeable and typically appears as a broad singlet.[9][10] |

| 7.2 - 7.6 | m | 4H | Ar-H | The four aromatic protons will exhibit complex splitting patterns due to ortho- and meta-couplings. The electron-withdrawing nature of the sulfonamide and acetic acid groups will shift these protons downfield compared to benzene (δ 7.34). |

| ~3.7 | s | 2H | -CH₂- | The methylene protons adjacent to the carboxylic acid and the aromatic ring are expected to be a singlet. |

| ~3.0 | s | 3H | -SO₂CH₃ | The methyl protons of the sulfonamide group will appear as a singlet.[1] |

Predicted ¹³C NMR Spectroscopic Data

The predicted ¹³C NMR spectrum is derived from data for phenylacetic acid and related sulfonamides.[1][11][12]

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~172 | -COOH | The carbonyl carbon of the carboxylic acid is characteristically found in this downfield region. |

| ~135 | Ar-C (quaternary) | The ipso-carbon attached to the sulfonamide group. |

| ~133 | Ar-C (quaternary) | The ipso-carbon attached to the acetic acid moiety. |

| 125 - 132 | Ar-CH | The four aromatic methine carbons will appear in this region. |

| ~41 | -CH₂- | The methylene carbon of the acetic acid side chain. |

| ~40 | -SO₂CH₃ | The methyl carbon of the sulfonamide group.[1] |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.[13][14] It is an invaluable tool for determining the molecular weight of a compound and can also provide structural information through analysis of fragmentation patterns.

Experimental Protocol: Obtaining a Mass Spectrum

The choice of ionization technique is crucial for successful mass spectrometric analysis.[15][16][17] Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like this compound.

Step-by-Step Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.

-

The solvent should be volatile and compatible with the ESI source.

-

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

Acquire the mass spectrum in both positive and negative ion modes to determine which provides a better signal for the molecule of interest.

-

For structural elucidation, perform tandem mass spectrometry (MS/MS) on the parent ion to induce fragmentation and generate a product ion spectrum.

-

dot graph "MS_Workflow" { rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

subgraph "cluster_prep" { label="Sample Preparation"; style="filled"; color="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; "Prepare_Solution" [label="Prepare Dilute\nSolution"]; }

subgraph "cluster_analysis" { label="Mass Analysis"; style="filled"; color="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; "Introduction" [label="Sample Introduction\n(e.g., ESI)"]; "Ionization" [label="Ionization"]; "Mass_Analyzer" [label="Mass Analyzer\n(Separation by m/z)"]; "Detection" [label="Detection"]; "Introduction" -> "Ionization" -> "Mass_Analyzer" -> "Detection"; }

subgraph "cluster_output" { label="Data Output"; style="filled"; color="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; "Generate_Spectrum" [label="Generate Mass\nSpectrum"]; }

"Prepare_Solution" -> "Introduction" [ltail="cluster_prep", lhead="cluster_analysis"]; "Detection" -> "Generate_Spectrum" [ltail="cluster_analysis", lhead="cluster_output"]; } Caption: A simplified workflow for mass spectrometry analysis.

Predicted Mass Spectrometry Data

The molecular formula of this compound is C₉H₁₁NO₄S, with a monoisotopic mass of 229.0409 g/mol .

| Ion | m/z (predicted) | Interpretation |

| [M+H]⁺ | 230.0487 | Protonated molecular ion (positive ion mode). |

| [M-H]⁻ | 228.0331 | Deprotonated molecular ion (negative ion mode). |

| [M+Na]⁺ | 252.0306 | Sodium adduct of the molecular ion. |

Expected Fragmentation Pattern:

The fragmentation of sulfonamides in MS/MS is well-documented.[18][19][20][21] Common fragmentation pathways involve cleavage of the S-N bond and loss of SO₂.

-

Loss of SO₂ (64 Da): A characteristic fragmentation of arylsulfonamides.[20][22]

-

Cleavage of the S-N bond: This can lead to the formation of ions corresponding to the aniline and sulfonyl moieties.[19]

-

Loss of H₂O (18 Da) and CO (28 Da) from the carboxylic acid group.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[23][24]

Experimental Protocol: Acquiring an IR Spectrum

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.[25]

Step-by-Step Methodology:

-

Instrument Preparation:

-

Ensure the ATR crystal is clean before acquiring a background spectrum.

-

Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum. The typical range is 4000-400 cm⁻¹.

-

Predicted Infrared (IR) Spectroscopic Data

The predicted IR spectrum will show characteristic absorption bands for the various functional groups in the molecule.[26][27][28][29]

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3300 - 2500 (broad) | O-H stretch | Carboxylic acid |

| ~3250 | N-H stretch | Sulfonamide |

| ~1700 | C=O stretch | Carboxylic acid |

| ~1600, ~1475 | C=C stretch | Aromatic ring |

| ~1340 | Asymmetric SO₂ stretch | Sulfonamide[26][27] |

| ~1160 | Symmetric SO₂ stretch | Sulfonamide[26][27] |

| ~910 | S-N stretch | Sulfonamide[26][27] |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings.[30][31][32]

Experimental Protocol: Acquiring a UV-Vis Spectrum

The procedure for obtaining a UV-Vis spectrum is relatively straightforward.[33][34]

Step-by-Step Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or water).

-

The concentration should be adjusted so that the maximum absorbance is between 0.5 and 1.5.

-

-

Data Acquisition:

-

Fill a cuvette with the solvent to be used as a blank and record a baseline spectrum.

-

Rinse the cuvette with the sample solution before filling it.

-

Place the sample cuvette in the spectrophotometer and record the absorption spectrum, typically over a range of 200-400 nm.

-

Predicted UV-Vis Spectroscopic Data

The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the substituted benzene ring. The presence of the sulfonamide and carboxylic acid groups will influence the position and intensity of these bands.[35][36][37][38]

| λmax (nm) | Chromophore |

| ~220 - 240 | Phenyl ring (π → π* transition) |

| ~260 - 280 | Phenyl ring (benzenoid band) |

Conclusion

This technical guide provides a comprehensive framework for the spectroscopic characterization of this compound. By combining the predicted data from NMR, MS, IR, and UV-Vis spectroscopy with the detailed experimental protocols, researchers and scientists can confidently verify the structure and purity of this important pharmaceutical building block. The presented data, derived from the analysis of structurally related compounds, offers a robust starting point for the interpretation of experimentally acquired spectra.

References

- 1. rsc.org [rsc.org]

- 2. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. Protocol to perform fragment screening using NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bmse000220 Phenylacetic Acid at BMRB [bmrb.io]

- 7. spectrabase.com [spectrabase.com]

- 8. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000209) [hmdb.ca]

- 9. rsc.org [rsc.org]

- 10. ripublication.com [ripublication.com]

- 11. Methanesulfonamide, N-phenyl- | C7H9NO2S | CID 70970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Phenylacetic acid(103-82-2) 13C NMR spectrum [chemicalbook.com]

- 13. Mass spectrometry - Wikipedia [en.wikipedia.org]

- 14. What is Mass Spectrometry | Scripps Research [masspec.scripps.edu]

- 15. rsc.org [rsc.org]

- 16. organomation.com [organomation.com]

- 17. acdlabs.com [acdlabs.com]

- 18. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. benthamdirect.com [benthamdirect.com]

- 22. researchgate.net [researchgate.net]

- 23. eag.com [eag.com]

- 24. rtilab.com [rtilab.com]

- 25. agilent.com [agilent.com]

- 26. benchchem.com [benchchem.com]

- 27. znaturforsch.com [znaturforsch.com]

- 28. azooptics.com [azooptics.com]

- 29. The infrared spectra of some sulphonamides - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 30. engineering.purdue.edu [engineering.purdue.edu]

- 31. Video: Ultraviolet-Visible UV-Vis Spectroscopy: Principle and Uses [jove.com]

- 32. cbic.yale.edu [cbic.yale.edu]

- 33. ossila.com [ossila.com]

- 34. science.valenciacollege.edu [science.valenciacollege.edu]

- 35. 1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 36. researchgate.net [researchgate.net]

- 37. researchgate.net [researchgate.net]

- 38. pharmahealthsciences.net [pharmahealthsciences.net]

An In-depth Technical Guide to the Solubility and Stability of 2-(2-(Methylsulfonamido)phenyl)acetic acid

Introduction